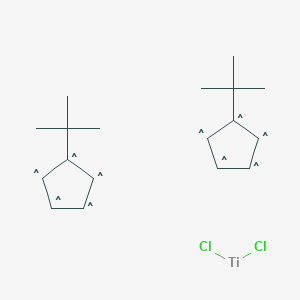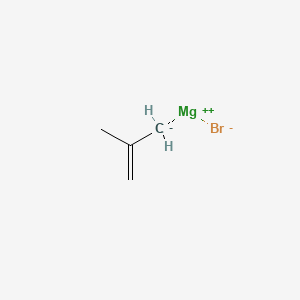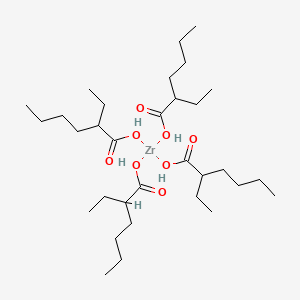
2-Ethylhexanoic acid;zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium(IV) 2-ethylhexanoate is typically synthesized by reacting zirconium compounds, such as zirconium tetrachloride, with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZrCl4+4C8H16O2→Zr(C8H15O2)4+4HCl
This reaction involves the substitution of chloride ions with 2-ethylhexanoate ligands, resulting in the formation of zirconium(IV) 2-ethylhexanoate .
Industrial Production Methods
In industrial settings, the production of zirconium(IV) 2-ethylhexanoate involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium(IV) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxide (ZrO2).
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands, such as acetates or alkoxides.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Substitution: Requires the presence of suitable ligands and often involves heating or refluxing to facilitate the reaction.
Major Products
Oxidation: Zirconium oxide (ZrO2).
Substitution: Various zirconium complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Zirconium(IV) 2-ethylhexanoate has a wide range of applications in scientific research, including:
Biology: Employed in the preparation of yttria-stabilized zirconia films for solid oxide fuel cells.
Medicine: Investigated for potential use in biomedical applications due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, catalysts, and other advanced materials.
Wirkmechanismus
The mechanism of action of zirconium(IV) 2-ethylhexanoate primarily involves its role as a precursor in the formation of zirconium-containing thin films. During deposition processes, the compound undergoes thermal decomposition or chemical reactions to form zirconium oxide or other zirconium-based materials. The molecular targets and pathways involved in these processes depend on the specific deposition technique and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium(IV) acetate: Another zirconium precursor used in thin film deposition.
Zirconium(IV) tert-butoxide: Used in the synthesis of zirconium-containing materials.
Zirconium(IV) propoxide: Employed in the preparation of zirconium-based coatings and catalysts.
Uniqueness
Zirconium(IV) 2-ethylhexanoate is unique due to its specific ligand structure, which provides distinct properties such as solubility in organic solvents and suitability for certain deposition techniques. Its use in the preparation of yttria-stabilized zirconia films for solid oxide fuel cells also sets it apart from other zirconium precursors .
Eigenschaften
Molekularformel |
C32H64O8Zr |
|---|---|
Molekulargewicht |
668.1 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;zirconium |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
XVKFNYWCEGQKPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
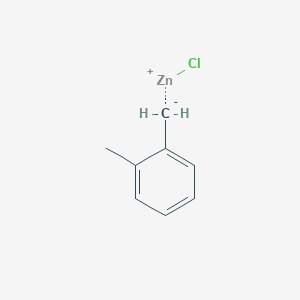



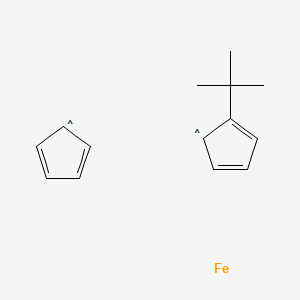




![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)
